(4S)-4-Acetamido-6-methylheptanoic acid is a synthetic organic compound classified as an amino acid derivative. It features an acetamido group and a methyl substituent on a heptanoic acid backbone, which contributes to its structural uniqueness and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its structural properties that may influence its interactions with biological systems.
The compound can be synthesized through various organic chemistry methods, often involving the modification of existing amino acids or fatty acids. Its synthesis is documented in scientific literature, highlighting its relevance in research and potential applications in pharmaceuticals.
(4S)-4-Acetamido-6-methylheptanoic acid falls under the category of amino acids and carboxylic acids. Its systematic name reflects its functional groups, including an amide (acetamido) and a carboxylic acid (heptanoic acid), indicating its dual functionality as both a building block for proteins and a potential bioactive molecule.
The synthesis of (4S)-4-Acetamido-6-methylheptanoic acid typically involves several steps:
The reactions are generally conducted under controlled conditions to optimize yield and purity. Typical solvents used include dichloromethane or dimethylformamide, with bases such as triethylamine facilitating the acylation process. Reaction monitoring is performed using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure product formation.
(4S)-4-Acetamido-6-methylheptanoic acid has a complex structure characterized by:
(4S)-4-Acetamido-6-methylheptanoic acid can participate in various chemical reactions:
Common reagents for these reactions include hydrochloric acid for hydrolysis, sodium hydroxide for base-induced reactions, and alcohols for esterification processes. Reaction conditions such as temperature and time are critical for optimizing yields.
The mechanism of action of (4S)-4-Acetamido-6-methylheptanoic acid primarily revolves around its interactions with biological systems:
Studies have shown that modifications in amino acids can lead to significant changes in their biological activity, making (4S)-4-Acetamido-6-methylheptanoic acid a candidate for further investigation in drug design.
(4S)-4-Acetamido-6-methylheptanoic acid has several applications:
The compound's unique structure and potential bioactivity make it a valuable subject for ongoing research in medicinal chemistry and related fields.
(4S)-4-Acetamido-6-methylheptanoic acid belongs to the γ-amino acid structural class, characterized by a carboxylic acid group separated from the acetamido-bearing carbon by three methylene units. The chiral center at carbon C4 exhibits an absolute S-configuration, as denoted by the "(4S)" stereodescriptor in its systematic IUPAC name. This configuration critically determines the molecule's three-dimensional topology and biological interactions. The stereochemistry is explicitly defined in the Standard InChI identifier (InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1), where the "t9-/m0/s1" component confirms the S-orientation at the C4 position (equivalent to position 9 in the InChI numbering) [2]. The branched 6-methylheptanoic acid backbone introduces a second stereogenic element at C6, though its stereochemistry remains unspecified in this compound variant.
The canonical SMILES representation (CC(C)CC(CCC(=O)O)NC(=O)C) and isomeric SMILES (CC(C)CC@HNC(=O)C) further encode the stereochemistry, with the "@" symbol indicating the chiral center. Such precise stereodescriptors enable accurate computational modeling and structure-activity relationship studies for this γ-amino acid derivative [2].
Statine [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid] is a non-proteinogenic amino acid renowned for its role as a transition-state mimic in aspartyl protease inhibitors. (4S)-4-Acetamido-6-methylheptanoic acid serves as a structural analogue of statine with two key modifications: (1) Replacement of the C3 hydroxyl group with hydrogen, and (2) Acetylation of the C4 amino group [2] [4].
Table 1: Structural Comparison of Statine and Its Analogues
Compound Name | CAS Number | Key Structural Features | Molecular Formula |
---|---|---|---|
(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid (Statine) | 49642-12-8 | C3 hydroxy group, C4 amino group | C₈H₁₇NO₃ |
(4S)-4-Acetamido-6-methylheptanoic acid | 66182-00-1 | C3 deoxy, C4 acetamido group | C₁₀H₁₉NO₃ |
Boc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | 58521-49-6 | C3 hydroxy, C4 Boc-protected amino group | C₁₃H₂₅NO₅ |
The (4S) stereochemistry is conserved in both statine and its acetamido derivative, preserving the spatial orientation of the C4 functional group relative to the hydrophobic 6-methylheptyl chain. This conservation suggests potential shared biological targeting, particularly towards aspartyl proteases where statine derivatives exhibit potent inhibition. However, the absence of the C3 hydroxyl group reduces hydrogen-bonding capacity, while acetylation modifies the basicity and steric bulk of the C4 substituent [4] [7]. These alterations significantly impact conformational flexibility and protease binding kinetics compared to parent statine motifs.
The C4 chiral center in (4S)-4-acetamido-6-methylheptanoic acid governs its adoption of bioactive conformations in peptide backbones. Structural studies of acetylpepstatin (PDB 1P9U) reveal that statine residues stabilize γ-turn conformations via intramolecular hydrogen bonding involving the C3-OH and C4-NH groups [2]. While the deoxy variant lacks the hydroxy group, molecular modeling suggests the acetamido carbonyl oxygen may serve as a hydrogen bond acceptor, partially compensating for this loss.
The branched 6-methylheptyl chain, anchored to the chiral C4 carbon, creates a hydrophobic pharmacophore that occupies enzyme S1 binding pockets. This mimics the transition state during peptide bond hydrolysis – a mechanism exploited in protease inhibitor design. The stereospecific synthesis of Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid derivatives (SMILES: O=C(NC@@HC@@HCC(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3) underscores the pharmaceutical importance of controlling multiple chiral centers in statine-like γ-amino acids [6].
Table 2: Chiral Building Blocks for Peptide-Based Drug Design
Protected Derivative | Protecting Group | Chiral Centers | Key Applications |
---|---|---|---|
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid | Fmoc (N-terminus) | 3S,4S,5S | Solid-phase peptide synthesis |
Boc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | Boc (N-terminus) | 3S,4S | Aspartyl protease inhibitor synthesis |
Incorporation of (4S)-4-acetamido-6-methylheptanoic acid into peptide chains introduces conformational constraints that: (1) Restrict backbone φ/ψ angles, (2) Enhance proteolytic stability via non-natural linkages, and (3) Pre-organize the molecule for target binding. These properties make it a valuable scaffold for developing peptidomimetic therapeutics targeting HIV protease, renin, and related aspartyl proteases [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3